

Application Notes and Protocols for In Vivo Studies with Diprovocim-X

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Compound of Interest

Compound Name: *Diprovocim-X*

Cat. No.: *B10832013*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of **Diprovocim-X**, a potent synthetic small-molecule agonist of Toll-like receptor 1 and 2 (TLR1/TLR2). **Diprovocim-X** serves as a powerful adjuvant, activating innate and adaptive immune responses, making it a valuable tool for preclinical research in vaccine development and cancer immunotherapy.^{[1][2][3]}

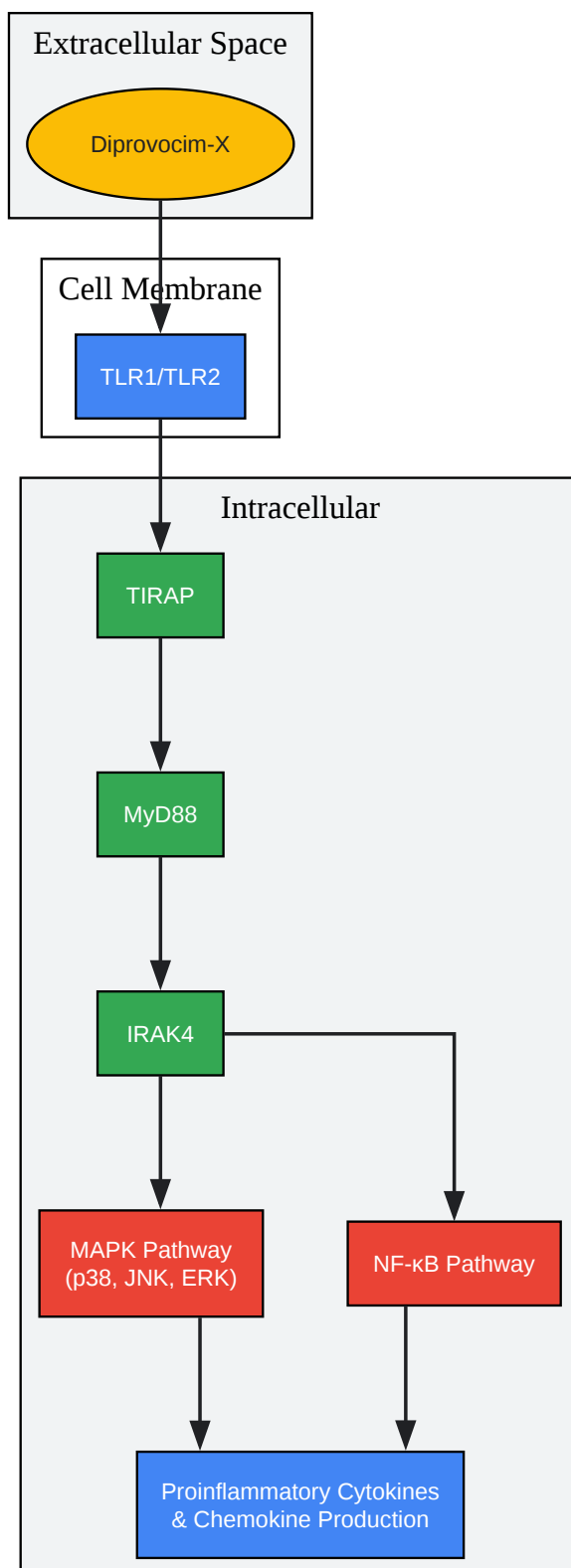
Introduction

Diprovocim-X is a next-generation derivative of Diprovocim, designed for improved potency and efficacy in murine models while retaining high activity in human cells.^{[1][2]} It acts by inducing the heterodimerization of TLR1 and TLR2 on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages. This activation triggers downstream signaling pathways, leading to the production of proinflammatory cytokines and the maturation of APCs, which are crucial for initiating a robust adaptive immune response against co-administered antigens. Preclinical studies have demonstrated its efficacy as an adjuvant in cancer vaccine models, where it enhances antigen-specific T-cell responses and can act synergistically with immune checkpoint inhibitors like anti-PD-L1 to eradicate tumors.

Mechanism of Action: TLR1/TLR2 Signaling

Diprovocim-X binding to the TLR1/TLR2 heterodimer initiates a signaling cascade dependent on the adaptor proteins MyD88 and TIRAP. This leads to the activation of IRAK4 and

subsequent downstream signaling involving MAP kinases (p38, JNK, ERK) and the canonical NF- κ B pathway. The culmination of this pathway is the transcription of genes encoding proinflammatory cytokines and chemokines, which orchestrate the innate and adaptive immune responses.



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Diprovocim-X TLR1/TLR2 Signaling Pathway

Experimental Protocols

Protocol 1: In Vivo Adjuvant Activity Assessment in a Murine Vaccination Model

This protocol details the use of **Diprovocim-X** as an adjuvant with a model antigen, ovalbumin (OVA), to assess the induction of an adaptive immune response in mice.

Materials:

- **Diprovocim-X**
- Ovalbumin (OVA)
- Sterile saline solution
- C57BL/6J mice (6-8 weeks old)
- Syringes and needles for intramuscular injection

Procedure:

- Preparation of Reagents:
 - Reconstitute **Diprovocim-X** in a suitable vehicle (e.g., sterile saline) to a final concentration for the desired dose.
 - Dissolve OVA in sterile saline.
- Animal Groups:
 - Group 1: Saline (Vehicle control)
 - Group 2: OVA alone
 - Group 3: **Diprovocim-X** + OVA
- Immunization Schedule:

- Day 0 (Primary Immunization): Administer a 100 μ L intramuscular (i.m.) injection into the hind limb of each mouse according to its group. A typical dose is 100 μ g of OVA co-administered with 200 μ g (10 mg/kg) of **Diprovocim-X**.
- Day 14 (Booster Immunization): Administer a second i.m. injection with the same formulations as the primary immunization.
- Endpoint Analysis:
 - Day 23 (9 days post-boost): Euthanize mice and collect spleens and blood.
 - Cytotoxic T Lymphocyte (CTL) Assay: Isolate splenocytes to measure the in vivo cytotoxicity against target cells loaded with the OVA-derived peptide SIINFEKL.
 - Antibody Titer Measurement: Use serum collected from blood to measure OVA-specific antibody subtypes (e.g., IgG1, IgG2b) by ELISA.

Protocol 2: Therapeutic Antitumor Efficacy in a Syngeneic Mouse Model

This protocol outlines a therapeutic vaccination strategy using **Diprovocim-X** as an adjuvant in combination with an immune checkpoint inhibitor in a B16-OVA melanoma tumor model.

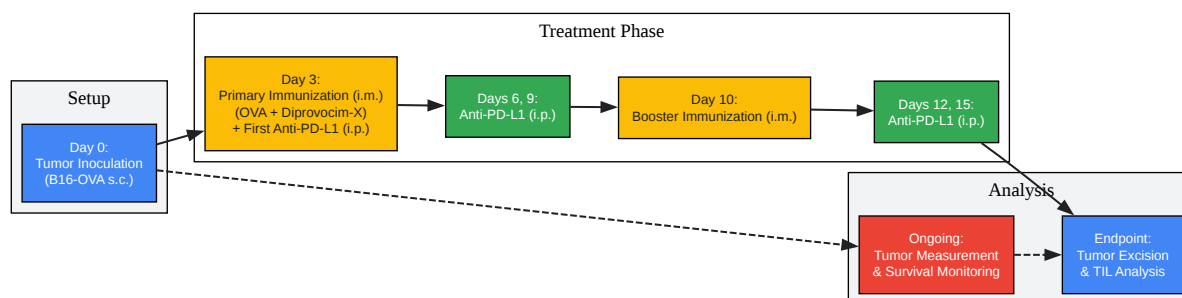
Materials:

- B16-OVA melanoma cells
- **Diprovocim-X**
- Ovalbumin (OVA)
- Anti-PD-L1 antibody
- Sterile saline solution and appropriate cell culture media
- C57BL/6J mice (6-8 weeks old)
- Syringes and needles for subcutaneous, intramuscular, and intraperitoneal injections

- Calipers for tumor measurement

Procedure:

- Tumor Inoculation:
 - On Day 0, inject 2×10^5 B16-OVA melanoma cells subcutaneously (s.c.) into the flank of each C57BL/6J mouse.
- Treatment Schedule:
 - Day 3 (Primary Immunization): When tumors are established, administer an i.m. injection of 100 μ g OVA mixed with 10 mg/kg **Diprovocim-X**.
 - Days 3, 6, 9, 12, 15: Administer 200 μ g of anti-PD-L1 antibody via intraperitoneal (i.p.) injection.
 - Day 10 (Booster Immunization): Administer a second i.m. injection of OVA + **Diprovocim-X**.
- Monitoring and Endpoint Analysis:
 - Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers.
 - Monitor animal survival.
 - At the end of the study, tumors can be excised for analysis of tumor-infiltrating leukocytes (TILs) by flow cytometry to assess the infiltration of CD8+ T cells, CD4+ T cells, and NK cells.



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Therapeutic Antitumor Experimental Workflow

Quantitative Data Summary

The following table summarizes the potency of Diprovocim and **Diprovocim-X** from in vitro studies, which provides the basis for its in vivo application.

Compound	Cell Type	Assay	EC50	Efficacy	Reference
Diprovocim-1	Human THP-1 cells	TNF- α Production	110 pM	100%	
Diprovocim-X	Human THP-1 cells	TNF- α Production	140 pM	100% (relative to Diprovocim-1)	
Diprovocim-1	Mouse Macrophages	TNF- α Production	~1.5 nM	100%	
Diprovocim-X	Mouse Macrophages	TNF- α Production	750 pM	550% (relative to Diprovocim-1)	

In Vivo Efficacy: In a B16-OVA melanoma model, the combination of Diprovocim-adjuvanted OVA immunization with anti-PD-L1 treatment resulted in the complete inhibition of tumor growth and 100% survival of the mice. This treatment also generated long-term antitumor memory. The antitumor effect was shown to be dependent on CD8+ T cells.

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References

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- 3. Collection - Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - Journal of

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